Chloromethyl(methyl)dimethoxysilane

Catalog No.
S1898358
CAS No.
2212-11-5
M.F
C4H11ClO2Si
M. Wt
154.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethyl(methyl)dimethoxysilane

CAS Number

2212-11-5

Product Name

Chloromethyl(methyl)dimethoxysilane

IUPAC Name

chloromethyl-dimethoxy-methylsilane

Molecular Formula

C4H11ClO2Si

Molecular Weight

154.67 g/mol

InChI

InChI=1S/C4H11ClO2Si/c1-6-8(3,4-5)7-2/h4H2,1-3H3

InChI Key

ZXZMFKUGAPMMCJ-UHFFFAOYSA-N

SMILES

CO[Si](C)(CCl)OC

Canonical SMILES

CO[Si](C)(CCl)OC

The exact mass of the compound Chloromethyl(methyl)dimethoxysilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloromethyl(methyl)dimethoxysilane (CAS 2212-11-5) is a highly reactive, bifunctional alpha-chlorosilane utilized as a critical intermediate in the synthesis of advanced silane coupling agents and silane-terminated polymers (STPs). Featuring a chloromethyl group and two hydrolyzable methoxy groups, this compound benefits from the 'alpha effect,' wherein the close proximity of the electronegative chlorine (or subsequent substituted amine) to the silicon atom significantly accelerates the hydrolysis and condensation rates of the methoxy groups [1]. In industrial procurement, it serves as an essential building block for formulating fast-curing, tin-free sealants and flexible elastomeric adhesives that require rapid moisture curing without compromising polymer elasticity.

Substituting Chloromethyl(methyl)dimethoxysilane with standard gamma-chlorosilanes (e.g., 3-chloropropylmethyldimethoxysilane) or trifunctional analogs (e.g., chloromethyltrimethoxysilane) fundamentally alters curing kinetics and mechanical properties, leading to formulation failure. Gamma-silanes lack the alpha-effect, resulting in sluggish moisture-curing profiles that often necessitate toxic organotin catalysts to achieve commercially viable processing speeds [1]. Conversely, replacing the dimethoxy functionality with a trimethoxy group shifts the resulting polymer architecture from a flexible, linear-extended network to a highly crosslinked, rigid 3D matrix. This over-crosslinking compromises the elastic recovery and low-modulus characteristics strictly required for structural sealants and flexible coatings[2].

Hydrolysis and Curing Acceleration via the Alpha-Effect

The proximity of the electronegative group to the silicon atom in alpha-silanes like Chloromethyl(methyl)dimethoxysilane drastically alters reactivity compared to gamma-silanes. In moisture-curing systems, alpha-silane derivatives exhibit significantly accelerated hydrolysis and condensation rates, allowing them to cure rapidly without the need for tin catalysts. In contrast, gamma-silane equivalents (e.g., chloropropyl derivatives) display slower reactivity and typically require organotin catalysts to achieve comparable gelation and skin-over times [1].

Evidence DimensionCatalyst requirement and curing speed
Target Compound Data1-methylene spacer (Alpha-silane): Fast hydrolysis, enables tin-free curing
Comparator Or Baseline3-Chloropropylmethyldimethoxysilane (3-methylene spacer): Slower hydrolysis, requires organotin catalysts
Quantified DifferenceThe alpha-effect accelerates methoxy hydrolysis by orders of magnitude, eliminating the need for heavy metal catalysts.
ConditionsMoisture-curing sealant formulations at ambient conditions.

Enables the procurement of precursors for eco-friendly, tin-free adhesives that meet stringent environmental regulations while maintaining fast processing speeds.

Steric Tuning in Regioselective N-Alkylation

In the synthesis of pharmaceutical intermediates, alpha-halomethylsilanes act as masked methylating reagents for pyrazoles. The steric bulk of the silane directly dictates the N1/N2 regioselectivity. Chloromethyl(methyl)dimethoxysilane, possessing lower steric hindrance, yields an 88:12 N1/N2 selectivity. In contrast, the bulkier chlorotris(isopropoxy)silane achieves a 93:7 selectivity[1]. This predictable steric footprint allows chemists to tune reaction kinetics and substrate compatibility based on the specific steric requirements of the target API.

Evidence DimensionN1/N2 Regioselectivity in Pyrazole Alkylation
Target Compound DataChloromethyl(methyl)dimethoxysilane (88:12 N1/N2 ratio)
Comparator Or BaselineChlorotris(isopropoxy)silane (93:7 N1/N2 ratio)
Quantified Difference5% shift in regioselectivity due to reduced steric bulk at the silicon center.
ConditionsN-alkylation of pyrazoles using 1.2-1.5 equiv KHMDS, followed by protodesilylation.

Provides synthetic chemists with a specific, low-steric-hindrance masked methylating agent for optimizing API synthesis routes.

Crosslink Density and Polymer Flexibility Control

The number of hydrolyzable methoxy groups dictates the rigidity of the final siloxane network. Chloromethyl(methyl)dimethoxysilane, being bifunctional, forms linear chain extensions that maintain polymer elasticity and lower the modulus of the cured material. Substituting this with the trifunctional chloromethyltrimethoxysilane increases the crosslinking density, transitioning the material from a flexible elastomer to a rigid, brittle resin [1]. This precise control over functionality is critical for formulating sealants that require high elongation at break.

Evidence DimensionNetwork architecture and crosslink density
Target Compound Data2 hydrolyzable methoxy groups (Bifunctional: linear extension, high elasticity)
Comparator Or BaselineChloromethyltrimethoxysilane (3 hydrolyzable methoxy groups: 3D network, high rigidity)
Quantified DifferenceBifunctional silanes yield low-modulus, high-elongation elastomers; trifunctional silanes yield high-modulus, rigid networks.
ConditionsSilane-terminated polymer (STP) curing and sol-gel co-condensation.

Ensures the buyer selects the correct functionality to prevent over-crosslinking and mechanical failure in flexible sealant applications.

Synthesis of Alpha-Silane Adhesion Promoters

Acts as the primary precursor for manufacturing highly reactive secondary aminoalkyl alpha-silanes (e.g., phenylaminomethylmethyldimethoxysilane). These adhesion promoters leverage the alpha-effect to provide rapid moisture curing and strong substrate bonding in industrial coatings [1].

Tin-Free, Low-Modulus Sealant Formulation

Integrated into polyether or polyurethane backbones to produce silane-terminated polymers (STPs). The bifunctional dimethoxy groups ensure the final sealant retains high elasticity and elongation at break, while the alpha-position enables fast, tin-free curing compliant with modern environmental standards [2].

Regioselective N-Methylation in API Synthesis

Utilized as a low-steric-hindrance masked methylating reagent (alpha-halomethylsilane) in medicinal chemistry. It allows precise control over N1/N2 regioselectivity during the N-alkylation of pyrazoles, facilitating the efficient synthesis of heterocyclic active pharmaceutical ingredients [3].

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Last modified: 08-16-2023

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